molecular formula C18H32O5 B14464634 9-Hydroperoxy-11-(3-pentyloxiran-2-YL)undec-10-enoic acid CAS No. 66547-14-6

9-Hydroperoxy-11-(3-pentyloxiran-2-YL)undec-10-enoic acid

Cat. No.: B14464634
CAS No.: 66547-14-6
M. Wt: 328.4 g/mol
InChI Key: SZMWZFAMDRNPCL-UHFFFAOYSA-N
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Description

9-Hydroperoxy-11-(3-pentyloxiran-2-YL)undec-10-enoic acid is a complex organic compound that belongs to the class of long-chain fatty acids This compound is characterized by the presence of a hydroperoxy group, an oxirane ring, and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroperoxy-11-(3-pentyloxiran-2-YL)undec-10-enoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the epoxidation of an unsaturated fatty acid, followed by hydroperoxidation. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and purity, often involving continuous monitoring and adjustment of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

9-Hydroperoxy-11-(3-pentyloxiran-2-YL)undec-10-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroperoxy group can be further oxidized to form different products.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

9-Hydroperoxy-11-(3-pentyloxiran-2-YL)undec-10-enoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its role in biological processes and potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Hydroperoxy-11-(3-pentyloxiran-2-YL)undec-10-enoic acid involves its interaction with specific molecular targets and pathways. The hydroperoxy group and oxirane ring are key functional groups that participate in various biochemical reactions. These interactions can lead to the modulation of biological processes and the exertion of specific effects.

Comparison with Similar Compounds

Similar Compounds

    Vernolic Acid: A monounsaturated epoxy fatty acid with a similar structure but different functional groups.

    12,13-Epoxy-9-hydroxy-10-octadecenoate: Another epoxy fatty acid with distinct properties.

Uniqueness

9-Hydroperoxy-11-(3-pentyloxiran-2-YL)undec-10-enoic acid is unique due to its specific combination of functional groups and long aliphatic chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

66547-14-6

Molecular Formula

C18H32O5

Molecular Weight

328.4 g/mol

IUPAC Name

9-hydroperoxy-11-(3-pentyloxiran-2-yl)undec-10-enoic acid

InChI

InChI=1S/C18H32O5/c1-2-3-7-11-16-17(22-16)14-13-15(23-21)10-8-5-4-6-9-12-18(19)20/h13-17,21H,2-12H2,1H3,(H,19,20)

InChI Key

SZMWZFAMDRNPCL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(O1)C=CC(CCCCCCCC(=O)O)OO

Origin of Product

United States

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